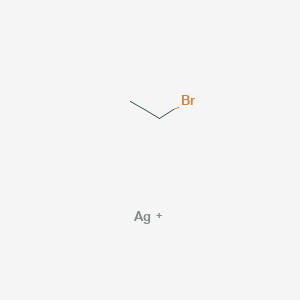
Silver;bromoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver;bromoethane, also known as ethyl bromide, is a chemical compound belonging to the haloalkanes group. It is a colorless liquid with an ether-like odor. The compound is represented by the chemical formula C2H5Br and has a molar mass of 108.966 g/mol . This compound is commonly used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver;bromoethane is typically synthesized by the addition of hydrogen bromide to ethene:
H2C=CH2+HBr→H3C-CH2Br
Alternatively, it can be prepared by reacting ethanol with a mixture of hydrobromic and sulfuric acids . Another method involves refluxing ethanol with phosphorus and bromine, generating phosphorus tribromide in situ .
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of ethene with hydrogen bromide. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Silver;bromoethane undergoes several types of chemical reactions, including nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution Reactions
- this compound reacts with aqueous sodium hydroxide to form ethanol:
Reaction with Aqueous Alkali: C2H5Br+NaOH→C2H5OH+NaBr
When heated under reflux with ethanolic potassium cyanide, this compound forms propanenitrile:Reaction with Potassium Cyanide: C2H5Br+KCN→C2H5CN+KBr
this compound reacts with excess ethanolic ammonia to form ethylamine:Reaction with Ammonia: C2H5Br+NH3→C2H5NH2+HBr
-
Elimination Reactions
- this compound reacts with ethanolic sodium hydroxide when heated to form ethene:
Formation of Ethene: C2H5Br+NaOH→C2H4+NaBr+H2O
Common Reagents and Conditions
Common reagents used in these reactions include aqueous sodium hydroxide, ethanolic potassium cyanide, and ethanolic ammonia. The reactions typically require heating under reflux conditions .
Wissenschaftliche Forschungsanwendungen
Silver;bromoethane has various applications in scientific research, particularly in organic synthesis. It is used as an alkylating agent in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. In the field of biology, it is employed in the synthesis of biologically active molecules. Additionally, this compound is used in the production of polymers and as a solvent in chemical reactions .
Wirkmechanismus
The primary mechanism of action for silver;bromoethane involves nucleophilic substitution reactions. The carbon-bromine bond is polar, with the carbon atom carrying a partial positive charge and the bromine atom carrying a partial negative charge. This polarity makes the carbon atom susceptible to attack by nucleophiles, leading to the substitution of the bromine atom with another nucleophile .
Vergleich Mit ähnlichen Verbindungen
Silver;bromoethane can be compared with other haloalkanes such as bromomethane, bromoiodomethane, and n-propyl bromide. While all these compounds undergo similar nucleophilic substitution reactions, this compound is unique due to its specific reactivity and applications in organic synthesis. Bromomethane, for example, is used primarily as a fumigant, whereas this compound is more commonly used as an alkylating agent .
List of Similar Compounds
- Bromomethane
- Bromoiodomethane
- n-Propyl bromide
- 2-Bromopropane
- tert-Butyl bromide
Eigenschaften
CAS-Nummer |
63882-54-2 |
|---|---|
Molekularformel |
C2H5AgBr+ |
Molekulargewicht |
216.83 g/mol |
IUPAC-Name |
silver;bromoethane |
InChI |
InChI=1S/C2H5Br.Ag/c1-2-3;/h2H2,1H3;/q;+1 |
InChI-Schlüssel |
GIBMAPDIFGOVCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCBr.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


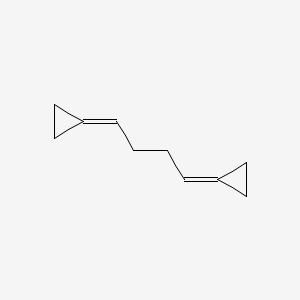

![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
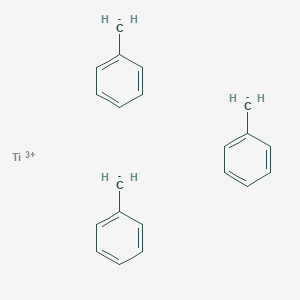
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)





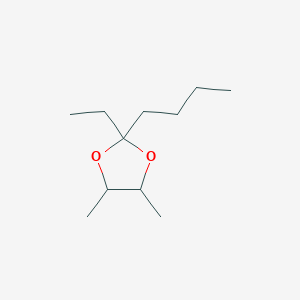
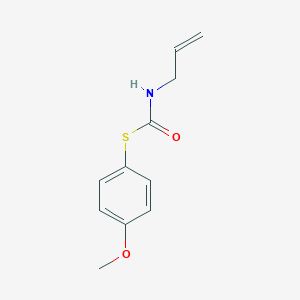

sulfanium bromide](/img/structure/B14504786.png)
